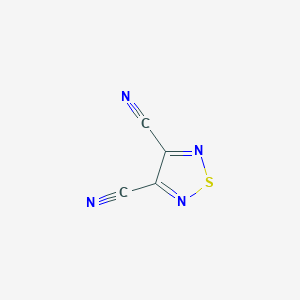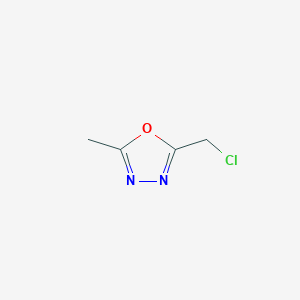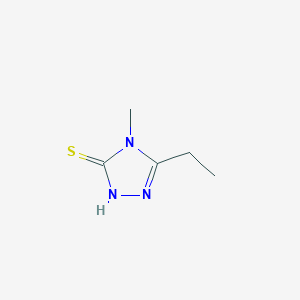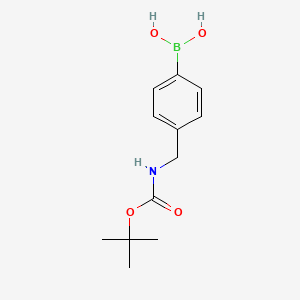![molecular formula C14H15NS B1275750 2-[(3-METHYLBENZYL)THIO]ANILINE CAS No. 710967-01-4](/img/structure/B1275750.png)
2-[(3-METHYLBENZYL)THIO]ANILINE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(3-METHYLBENZYL)THIO]ANILINE is a chemical compound that belongs to the class of anilines. It is characterized by the presence of a methylphenyl group attached to a sulfanyl group, which is further connected to an aniline moiety. This compound is commonly used in various fields of scientific research due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-METHYLBENZYL)THIO]ANILINE typically involves the reaction of 3-methylbenzyl chloride with thiourea to form the corresponding thiourea derivative. This intermediate is then treated with aniline under basic conditions to yield the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product .
Análisis De Reacciones Químicas
Types of Reactions
2-[(3-METHYLBENZYL)THIO]ANILINE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: The aniline moiety allows for electrophilic aromatic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Electrophilic aromatic substitution reactions often utilize reagents like bromine, chlorine, and nitrating agents under acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Halogenated and nitrated derivatives.
Aplicaciones Científicas De Investigación
2-[(3-METHYLBENZYL)THIO]ANILINE is utilized in various scientific research applications, including:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is investigated for its potential therapeutic properties and as a precursor for drug development.
Material Science: It is used in the development of novel materials with specific electronic and optical properties.
Mecanismo De Acción
The mechanism of action of 2-[(3-METHYLBENZYL)THIO]ANILINE involves its interaction with specific molecular targets and pathways. The sulfanyl group can undergo oxidation and reduction reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can modulate various biochemical pathways, contributing to the compound’s biological activity .
Comparación Con Compuestos Similares
Similar Compounds
- 2-[(4-Methylphenyl)methylsulfanyl]aniline
- 2-[(2-Methylphenyl)methylsulfanyl]aniline
- 2-[(3-Chlorophenyl)methylsulfanyl]aniline
Comparison
Compared to its analogs, 2-[(3-METHYLBENZYL)THIO]ANILINE exhibits unique reactivity due to the position of the methyl group on the phenyl ring. This positional difference can influence the compound’s electronic properties and reactivity in various chemical reactions.
Propiedades
IUPAC Name |
2-[(3-methylphenyl)methylsulfanyl]aniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NS/c1-11-5-4-6-12(9-11)10-16-14-8-3-2-7-13(14)15/h2-9H,10,15H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVPDRICJTLXQCQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CSC2=CC=CC=C2N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50399815 |
Source


|
| Record name | 2-[(3-methylphenyl)methylsulfanyl]aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50399815 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
710967-01-4 |
Source


|
| Record name | 2-[(3-methylphenyl)methylsulfanyl]aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50399815 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-[(5-Bromothien-2-yl)sulfonyl]piperidine-3-carboxylic acid](/img/structure/B1275670.png)
![2-Amino-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B1275672.png)


![[3-(2-Amino-1-methylethoxy)phenyl]dimethylamine](/img/structure/B1275689.png)
![2-acetamido-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylic acid](/img/structure/B1275690.png)
![2-[6-[(2-carboxybenzoyl)amino]hexylcarbamoyl]benzoic Acid](/img/structure/B1275691.png)

![(2Z)-4-[benzyl(methyl)amino]-4-oxobut-2-enoic acid](/img/structure/B1275693.png)
![5-[(3,4-dimethylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1275694.png)
![2-[(4-Ethyl-2-oxo-2H-chromen-7-YL)oxy]propanoic acid](/img/structure/B1275702.png)



